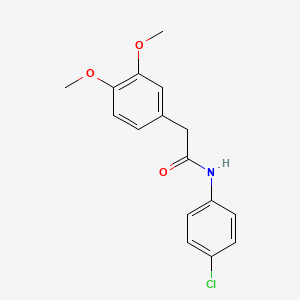![molecular formula C18H22N2O2 B5732919 2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5732919.png)
2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol, also known as MPMP, is a chemical compound that has been studied extensively in the field of neuroscience. MPMP has been shown to have potential therapeutic effects on various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.
Mécanisme D'action
The exact mechanism of action of 2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. This compound has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the brain and nervous system. In addition to its effects on neurotransmitters and receptors, this compound has been shown to increase the levels of antioxidant enzymes in the brain, which may help protect against oxidative stress and neurodegeneration. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol in lab experiments is its potential therapeutic effects on neurological disorders. This compound has been shown to have neuroprotective and antidepressant effects, which may be useful for studying the mechanisms of these disorders and developing new treatments. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain pure and high-quality samples for research.
Orientations Futures
There are several future directions for research on 2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of the specific mechanisms of action of this compound, including its effects on neurotransmitters, receptors, and ion channels. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which may pave the way for the development of new treatments for neurological disorders.
Méthodes De Synthèse
2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-nitrophenol with 4-phenyl-1-piperazinecarboxaldehyde in the presence of a reducing agent. Another method involves the reaction of 2-methoxy-5-bromophenol with 4-phenyl-1-piperazinecarboxaldehyde in the presence of a base. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol has been the subject of numerous scientific studies due to its potential therapeutic effects on neurological disorders. In particular, this compound has been shown to have neuroprotective effects, which may be beneficial for the treatment of Parkinson's disease and other neurodegenerative disorders. This compound has also been shown to have antidepressant effects, which may be useful for the treatment of depression.
Propriétés
IUPAC Name |
2-methoxy-5-[(4-phenylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-18-8-7-15(13-17(18)21)14-19-9-11-20(12-10-19)16-5-3-2-4-6-16/h2-8,13,21H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKMQBUSKIFGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)
![N,N-diethyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5732895.png)
![4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5732902.png)
![ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5732907.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5732915.png)

![3,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5732931.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B5732938.png)
